Cas no 5107-52-8 (2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate)
5107-52-8 structure
Product Name:2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
Numéro CAS:5107-52-8
Le MF:C16H18O4S
Mégawatts:306.376723766327
CID:934694
PubChem ID:285384
Update Time:2025-04-19
2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
- AC1Q3UJ7; 2-(4-methoxyphenyl)ethyl p-toluenesulfonate; AC1L3DT0; 2-(p-methoxyphenyl)ethyl toluene-p-sulphonate; 2-(4-methoxyphenyl)ethyl tosylate; 1-methoxy-4-(2-chloroethyl)benzene; ACMC-1C78X; 4-methoxyphenethyl chloride; 4-methoxyphenethyl tosylate; SureCN365644; 2-(4-methoxyphenyl)-1-O-tosylethane; 2-p-anisylethyl p-toluenesulfonate; CHEMBL299587; ZINC02168818; 2-(4-methoxyphenyl)ethyl chloride; 1-(4-methoxy-phenyl)-2-(toluene-4-sul
- 2-(4-methoxyphenyl)ethyl tosylate
- 2-(p-methoxyphenyl)ethyl p-toluenesulfonate
- 4-Methoxyphenethyl 4-methylbenzenesulfonate
- 2-(4-methoxyphenyl)ethyl p-toluenesulfonate
- SCHEMBL6803332
- NSC-142249
- DS-008534
- 2-(4-Methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate
- DTXSID50965352
- 4-methoxyphenethyl tosylate
- UOKUSZMAOBRGNL-UHFFFAOYSA-N
- EN300-7068622
- 1-[2-(4-methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene
- 5107-52-8
- NSC142249
-
- Piscine à noyau: 1S/C16H18O4S/c1-13-3-9-16(10-4-13)21(17,18)20-12-11-14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3
- La clé Inchi: UOKUSZMAOBRGNL-UHFFFAOYSA-N
- Sourire: S(C1C=CC(C)=CC=1)(=O)(=O)OCCC1C=CC(=CC=1)OC
Propriétés calculées
- Qualité précise: 306.09264
- Masse isotopique unique: 229.073893
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 238
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.6
- Surface topologique des pôles: 55
Propriétés expérimentales
- Dense: 1.201
- Point d'ébullition: 463.5°C at 760 mmHg
- Point d'éclair: 234.1°C
- Indice de réfraction: 1.558
- Le PSA: 52.6
- Le LogP: 4.03240
2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7068622-0.05g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 0.05g |
$323.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-0.1g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 0.1g |
$339.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-0.25g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 0.25g |
$354.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-0.5g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 0.5g |
$370.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-1.0g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 1g |
$385.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-2.5g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 2.5g |
$754.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-5.0g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 5g |
$1115.0 | 2023-05-30 | ||
| Enamine | EN300-7068622-10.0g |
2-(4-methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate |
5107-52-8 | 10g |
$1654.0 | 2023-05-30 |
2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate Littérature connexe
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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